Product packaging for Growth hormone releasing peptide(Cat. No.:CAS No. 87616-84-0)

Growth hormone releasing peptide

Cat. No.: B515588
CAS No.: 87616-84-0
M. Wt: 873.0 g/mol
InChI Key: WZHKXNSOCOQYQX-FUAFALNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Growth Hormone Releasing Peptides (GHRPs) are a family of small synthetic peptides that act as potent growth hormone secretagogues . These non-natural peptides exhibit no structural homology with the endogenous Growth Hormone-Releasing Hormone (GHRH) and act via specific receptors, primarily the Growth Hormone Secretagogue Receptor (GHS-R1a) and the scavenger receptor CD36 . Their research value extends far beyond stimulating GH secretion from pituitary cells . A significant area of investigation is their direct, GH-independent, cytoprotective and cardioprotective properties . Binding to the GHS-R1a and CD36 receptors activates prosurvival intracellular pathways, such as PI-3K/AKT1, which reduces cellular apoptosis . Research demonstrates that GHRPs can decrease reactive oxygen species (ROS) spillover, enhance antioxidant defenses, and reduce inflammation, offering a broad spectrum of protection for cardiac, neuronal, gastrointestinal, and hepatic cells . Furthermore, GHRP family members have shown a potent myotropic effect by promoting anabolia and inhibiting catabolia, and some exhibit antifibrotic properties by counteracting fibrogenic cytokines . These peptides have proven effective in experimental models for attenuating myocardial ischemia/reperfusion damage, improving ventricular function, and reducing cellular death, positioning them as promising candidates for cardiovascular research . GHRPs are for research use only. They are not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H56N12O6 B515588 Growth hormone releasing peptide CAS No. 87616-84-0

Properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHKXNSOCOQYQX-FUAFALNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904007
Record name Growth hormone releasing hexapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87616-84-0
Record name Growth hormone releasing hexapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Growth hormone releasing hexapeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAPEPTIDE-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Cellular and Molecular Mechanisms of Growth Hormone Releasing Peptide Action

Interplay with Hypothalamic Neuroendocrine Regulators

Beyond their direct pituitary effects, GHRPs engage in a sophisticated interplay with the primary hypothalamic hormones that govern GH secretion: Growth Hormone Releasing Hormone (GHRH) and somatostatin (B550006).

Synergistic Interactions with Growth Hormone Releasing Hormone (GHRH)

A hallmark of GHRP activity is its synergistic interaction with GHRH, resulting in a significantly amplified GH release that is greater than the additive effects of either peptide alone. nih.govucl.ac.uknih.gov This synergy is not fully explained by a simple convergence on the same signaling pathway. While GHRH primarily signals through the adenylyl cyclase/cAMP pathway, GHRPs utilize a different intracellular mechanism. oup.comoup.com The synergistic effect is thought to involve GHRPs amplifying the signal of GHRH at the level of the somatotroph. scielo.br This potentiation requires the activation of Protein Kinase C (PKC) by the GHRP signaling cascade, which then enhances the GHRH-induced accumulation of cAMP. mdpi.com The necessity of an intact GHRH system for the full effect of GHRPs to be realized further highlights this crucial interaction. oup.com

The following table summarizes the synergistic effects observed in a study involving patients with micro- and macroprolactinomas, demonstrating the powerful combined effect of GHRH and GHRP-6 on GH release.

Treatment GroupPeak GH Response (mU/l)Area Under the Curve (AUC) for GH (mU/l x 120 min)
Normal Subjects
GHRH16.8 +/- 0.91200 +/- 400
GHRP-643 +/- 62200 +/- 400
GHRH + GHRP-6130 +/- 109000 +/- 1000
Microprolactinoma Patients (Before Treatment)
GHRH390 +/- 90
GHRP-6500 +/- 100
GHRH + GHRP-61100 +/- 300
Microprolactinoma Patients (After Bromocriptine)
GHRH30 +/- 201500 +/- 700
GHRP-675 +/- 84500 +/- 500
GHRH + GHRP-6200 +/- 3015100 +/- 600
Macroprolactinoma Patients (Before Treatment)
GHRH800 +/- 300
GHRP-61100 +/- 300
GHRH + GHRP-63500 +/- 800
Data adapted from a study on prolactinoma patients, illustrating the synergistic GH release with combined GHRH and GHRP-6 administration. nih.gov

Growth Hormone Releasing Peptide Receptor-Mediated Intracellular Signaling Pathways

The binding of GHRPs to their receptor, the GHS-R, initiates a cascade of intracellular events that ultimately leads to the secretion of GH.

G Protein-Coupled Receptor Activation and Downstream Cascades

The GHS-R is a classic G protein-coupled receptor (GPCR), a large family of transmembrane receptors that play crucial roles in cellular signaling. mdpi.comnih.govnih.gov Upon ligand binding, the receptor undergoes a conformational change that activates an associated heterotrimeric G protein. youtube.com In the case of GHS-R, this primarily involves the Gq/11 family of G proteins. mdpi.com

Activation of the Gq/11 protein by the GHRP-bound GHS-R leads to the stimulation of Phospholipase C (PLC). oup.commdpi.comnih.gov PLC is an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ebi.ac.uknih.govopen.edu

IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). mdpi.comopen.edu The resulting increase in cytosolic Ca2+ is a critical signal for GH release. oup.com

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). nih.govopen.edunih.gov Activated PKC then phosphorylates various downstream target proteins, contributing to the cellular response leading to GH secretion. nih.gov The activation of this PLC/DAG/PKC pathway is a central mechanism by which GHRPs stimulate GH release from somatotrophs and is distinct from the primary signaling pathway used by GHRH. oup.comoup.comnih.gov

The following table outlines the key components and their functions in the GHRP-mediated signaling pathway.

ComponentFunction
This compound (GHRP) Ligand that binds to and activates the GHS-R.
Growth Hormone Secretagogue Receptor (GHS-R) A G protein-coupled receptor that initiates the intracellular signaling cascade. mdpi.comnih.gov
Gq/11 Protein A heterotrimeric G protein activated by the GHS-R. mdpi.com
Phospholipase C (PLC) An enzyme that cleaves PIP2 into IP3 and DAG. oup.commdpi.com
Inositol 1,4,5-trisphosphate (IP3) A second messenger that mobilizes intracellular calcium. mdpi.comopen.edu
Diacylglycerol (DAG) A second messenger that activates Protein Kinase C. nih.govnih.gov
Protein Kinase C (PKC) A kinase that phosphorylates target proteins, leading to GH release. nih.gov
Regulation of Intracellular Calcium Concentrations ([Ca2+]i)

The regulation of intracellular calcium concentration ([Ca2+]i) is a critical component of GHRP's mechanism of action, particularly in pituitary somatotrophs. GHRPs induce a rapid and biphasic increase in [Ca2+]i. nih.gov This process involves both the mobilization of calcium from intracellular stores and the influx of extracellular calcium. nih.govpsu.edu

The initial, transient phase of the [Ca2+]i increase is primarily due to the release of calcium from intracellular stores. nih.govpsu.edu This mobilization is triggered by the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3). psu.eduresearchgate.net IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytosol. Studies have shown that this initial peak can be maintained even in a calcium-free medium, confirming its origin from intracellular sources. psu.edu Furthermore, the process appears to involve ryanodine-sensitive stores, suggesting a role for calcium-induced calcium release (CICR). nih.govcdnsciencepub.com

The second, more sustained phase of the [Ca2+]i elevation is dependent on the influx of extracellular calcium through voltage-dependent calcium channels (VDCCs). nih.govpsu.edu This influx is facilitated by the depolarization of the cell membrane. nih.gov The entry of extracellular calcium is crucial for the prolonged cellular response to GHRPs. Blockers of L-type VDCCs, such as nifedipine (B1678770) and nimodipine, have been shown to abolish this sustained phase. psu.edunih.gov

The intricate interplay between these two phases of calcium mobilization is essential for the full physiological effect of GHRPs on growth hormone secretion.

MechanismKey Molecules/ChannelsEffect on [Ca2+]iSupporting Evidence
Intracellular Release Phospholipase C (PLC), Inositol Triphosphate (IP3), Ryanodine ReceptorsRapid, transient increaseMaintained in Ca2+-free medium; Blocked by PLC inhibitors nih.govpsu.eduresearchgate.netcdnsciencepub.com
Extracellular Influx Voltage-Dependent Calcium Channels (VDCCs), L-type channelsSustained increaseAbolished by VDCC blockers (nifedipine, nimodipine) nih.govpsu.edunih.gov
Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Modulation

The role of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway in GHRP-mediated signaling is complex and appears to be cell-type specific. While the primary signaling cascade for GHRPs in somatotrophs is often considered to be PLC-dependent, there is evidence suggesting an interaction with and modulation of the cAMP/PKA pathway. scielo.brdoi.org

In some studies, particularly in ovine pituitary cells, GHRP-2 has been shown to increase cAMP levels, and inhibitors of PKA can block GHRP-2-induced GH release. oup.comnih.gov This suggests that in certain contexts, the cAMP/PKA pathway plays a significant role. However, in other systems, such as rat somatotrophs, GHRP-1 does not appear to increase cAMP levels, indicating a cAMP-independent mechanism for GH release. nih.gov

Interestingly, there seems to be a synergistic or "cross-talk" relationship between the GHRP-activated pathway and the GHRH-activated cAMP/PKA pathway. nih.govmdpi.com GHRPs can potentiate the GH-releasing effect of GHRH, which primarily acts through the cAMP/PKA pathway. oup.comgenome.jp This potentiation may involve GHRP-mediated activation of PKC, which in turn enhances the signaling cascade initiated by GHRH. mdpi.comoup.com In islet β-cells, ghrelin, the endogenous ligand for the GHS-R, has been shown to attenuate cAMP production and PKA activation, leading to an insulinostatic effect. nih.gov This highlights the diverse and tissue-specific modulation of the cAMP/PKA pathway by GHS-R agonists.

Phosphatidylinositol 3-Kinase (PI-3K)/Akt Pathway Activation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of the cell survival and anti-apoptotic effects of GHRPs. researchgate.netoatext.com Activation of this pathway has been observed in various cell types, including neurons and cardiac cells, often independent of GH secretion. scispace.combioscientifica.com

Upon binding of a GHRP to its receptor, the PI3K/Akt pathway can be activated. mdpi.com This has been demonstrated by the increased phosphorylation of Akt in response to GHRP-6 treatment in the hypothalamus, hippocampus, and cerebellum of rats. scispace.comoup.com The activation of Akt, a serine/threonine kinase, triggers a downstream cascade that promotes cell survival. researchgate.netoatext.com One of the key mechanisms is the phosphorylation and inactivation of pro-apoptotic proteins such as Bad. oup.com Furthermore, activated Akt can lead to the upregulation of anti-apoptotic proteins like Bcl-2. scispace.comoup.com

Inhibition of the PI3K/Akt pathway has been shown to reverse some of the effects of GHRPs. For instance, the PI3K inhibitor LY294002 was found to block the proliferative effects of GHRP-6 on C6 astrocytoma cells. bioscientifica.com These findings underscore the importance of the PI3K/Akt pathway in mediating the non-GH-related, cytoprotective actions of GHRPs.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Involvement

The extracellular signal-regulated kinase (ERK1/2) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is another important signaling route activated by GHRPs. nih.gov This pathway is typically associated with cell proliferation, differentiation, and survival. nih.gov

Activation of the GHS-R1a by ghrelin has been shown to induce the phosphorylation and activation of ERK1/2 in various cell lines. mdpi.comnih.gov This activation can be dose-dependent and is mediated through a PLC- and PKCε-dependent mechanism. nih.gov The activated ERK1/2 can then translocate to the nucleus to regulate the activity of transcription factors, influencing gene expression related to cellular processes. nih.gov

The involvement of the ERK1/2 pathway appears to be crucial for some of the biological effects of GHRPs. For example, ghrelin has been shown to accelerate the growth of rabbit mesenchymal stem cells through the activation of the ERK1/2 pathway. nih.govresearchgate.net Conversely, in some cancer cell lines, ghrelin-induced apoptosis is mediated through phosphorylated ERK1/2. scielo.br Inhibition of ERK1/2 activation can block these ghrelin-mediated effects, highlighting the pathway's significance. nih.govscielo.br It is noteworthy that in some cellular contexts, GHRP-6 treatment did not lead to the activation of ERK1/2, suggesting that the involvement of this pathway can be cell-type and context-specific. bioscientifica.com

Induction of Hypoxia-Inducible Factor-1 Alpha (HIF-1α)

A significant and more recently elucidated mechanism of GHRP action involves the induction of Hypoxia-Inducible Factor-1 alpha (HIF-1α). researchgate.netoatext.com HIF-1α is a master transcriptional regulator that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia), but it can also be activated under normoxic conditions by certain signaling molecules. biorxiv.orgresearchgate.net

GHRP-6 has been shown to induce HIF-1α, which is a key component of its cell survival and cytoprotective effects, particularly in the context of ischemia-reperfusion injury. researchgate.netoatext.comnih.gov This induction appears to be linked to the activation of the PI3K/Akt pathway. oatext.combiorxiv.org Studies have demonstrated that the cardioprotective effects of GHRH agonists, which share signaling pathways with GHRPs, are mediated through the upregulation of HIF-1α in cardiomyocytes. biorxiv.orgresearchgate.net This GHRH-agonist-induced HIF-1α upregulation was shown to be oxygen-independent and crucial for reversing the pathophysiology of heart failure with preserved ejection fraction (HFpEF) in animal models. biorxiv.orgresearchgate.net

The activation of the HIF-1α pathway by GHRPs represents a fundamental mechanism for enhancing cell survival and promoting tissue repair, extending their therapeutic potential beyond their role as growth hormone secretagogues.

Identification of Growth Hormone-Independent Signaling Mechanisms

A growing body of evidence has firmly established that many of the pharmacological actions of GHRPs are independent of their ability to stimulate the release of growth hormone. oatext.comresearchgate.net These GH-independent effects are mediated by the presence of GHRP receptors in various peripheral tissues, most notably the cardiovascular system. researchgate.netphysiology.org

Direct cardiotropic actions of GHRPs have been extensively documented. researchgate.netphysiology.org For instance, the GHRP hexarelin (B1671829) has been shown to exert a positive inotropic effect and protect the heart from ischemia-reperfusion injury in both animal models and humans, even in individuals with GH deficiency where the GH response to the peptide is negligible. oatext.comphysiology.org These cardioprotective effects are not mimicked by GHRH, further highlighting a distinct, GH-independent mechanism of action for GHRPs. researchgate.net

Growth Hormone Releasing Peptide Receptor Biology

Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a) Characteristics

The GHS-R1a, also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, most notably the regulation of growth hormone secretion and energy homeostasis. wikipedia.orgdiabetesjournals.org

Molecular Cloning and Gene Expression Patterns

The gene encoding the GHS-R is located on chromosome 3q26.31 in humans. wikipedia.org It contains two exons that, through alternative splicing, produce two distinct mRNA transcripts: GHS-R1a and GHS-R1b. nih.gov The GHS-R1a transcript encodes the full-length, functional 366-amino acid receptor with seven transmembrane domains, which is activated by ghrelin and synthetic GHRPs. nih.govoup.com The GHS-R1b transcript, on the other hand, encodes a truncated protein lacking the sixth and seventh transmembrane domains and is considered non-functional in terms of ligand binding and signal transduction, though it may have modulatory roles. oup.comjneurosci.org

GHS-R1a mRNA is expressed in various species, including humans, rats, mice, and fish. nih.gov The highest levels of expression are consistently found in the pituitary gland and the hypothalamus, reflecting its primary role in the neuroendocrine axis. nih.govoup.com However, GHS-R1a mRNA has also been detected in other brain regions and a wide array of peripheral tissues, albeit at lower levels. oup.combioscientifica.com

Distribution and Localization in Neuroendocrine Tissues (Pituitary, Hypothalamus)

The distribution of GHS-R1a within the neuroendocrine system is well-documented and underscores its function in growth hormone regulation.

Pituitary Gland: The anterior pituitary gland exhibits the highest concentration of GHS-R1a mRNA. nih.govoup.com This localization is consistent with the direct action of GHRPs and ghrelin on somatotroph cells to stimulate the release of growth hormone. oup.com Studies have shown that GHS-R1a is expressed in human pituitary adenomas as well. nih.gov

Hypothalamus: The hypothalamus also shows significant GHS-R1a expression, particularly in several key nuclei involved in appetite and energy balance. wikipedia.orgnih.gov These include the arcuate nucleus, ventromedial nucleus, and paraventricular nucleus. wikipedia.orgnih.gov This localization supports the role of the ghrelin system in regulating food intake and energy expenditure through its actions on neuropeptidergic circuits. diabetesjournals.org The presence of the receptor in these areas allows for the integration of signals related to energy status and growth.

Extra-Neuroendocrine Receptor Expression and Functional Implications

Beyond the pituitary and hypothalamus, GHS-R1a is expressed in a variety of other tissues, suggesting a broader range of physiological functions.

Brain: In addition to the hypothalamus, GHS-R1a mRNA and protein have been identified in other brain regions such as the hippocampus, substantia nigra, ventral tegmental area, and cerebral cortex. wikipedia.orgnih.gov This widespread distribution suggests potential roles in learning, memory, reward, and neuroprotection. wikipedia.orgfrontiersin.org

Peripheral Tissues: Low levels of GHS-R1a mRNA have been detected in numerous peripheral tissues, including the heart, lungs, pancreas, adrenal glands, and gastrointestinal tract. oup.comuwo.canih.gov This expression in various organs points to potential direct effects of GHRPs on cardiovascular function, glucose metabolism, and gut motility. uwo.canih.gov For instance, GHS-R1a expression has been found on peripheral immune cells like monocytes and T-cells. nih.gov

Receptor Promiscuity and Formation of Heteromeric Complexes (e.g., with Somatostatin (B550006) Receptor 5)

A growing body of evidence indicates that GHS-R1a can form dimers with itself (homodimers) or with other G protein-coupled receptors (heterodimers). uwo.cafrontiersin.org This "promiscuous" dimerization can alter the receptor's signaling properties and functional outcomes. frontiersin.orgnih.govnih.gov

Heterodimerization: GHS-R1a has been shown to form heteromeric complexes with several other receptors, including dopamine (B1211576) receptors (D1 and D2), melanocortin-3 receptor (MC3R), and serotonin (B10506) 2C receptor (5-HT2C). frontiersin.orgnih.gov These interactions can modulate downstream signaling pathways and are thought to be involved in the regulation of appetite and food reward. frontiersin.orgnih.gov

Interaction with Somatostatin Receptor 5 (SSTR5): A notable example of GHS-R1a heterodimerization is its interaction with the somatostatin receptor 5 (SSTR5). frontiersin.orgbioscientifica.com Studies have demonstrated that GHS-R1a and SSTR5 can form a constitutive heterodimer. frontiersin.orgpnas.org This complex appears to be important in regulating insulin (B600854) secretion from pancreatic β-cells. frontiersin.orgpnas.org The formation of this heteromer can lead to a switch in G-protein coupling for GHS-R1a, from the canonical Gαq11 to Gαi/o, which alters the downstream signaling cascade. frontiersin.orgpnas.orgnih.gov The balance between ghrelin and somatostatin levels can influence the formation and stability of these heteromers, thereby providing a mechanism for the differential regulation of insulin release based on the body's energy status. pnas.orgnih.gov

CD36 Scavenger Receptor as a Growth Hormone Releasing Peptide Ligand

In addition to the GHS-R1a, some synthetic GHRPs, such as hexarelin (B1671829), have been found to bind to another receptor, the CD36 scavenger receptor. ahajournals.orgahajournals.org This interaction appears to mediate some of the cardiovascular effects of these peptides. ahajournals.orgahajournals.org

Identification and Distinct Tissue Expression Profile (e.g., Myocardium, Monocytes/Macrophages)

The identification of CD36 as a receptor for certain GHRPs arose from studies investigating the cardiovascular actions of these peptides. ahajournals.orgahajournals.org

Identification: Using a photoactivatable derivative of hexarelin, researchers were able to identify a distinct binding site in cardiac membranes which was subsequently identified as CD36, a membrane glycoprotein. ahajournals.orgahajournals.org The binding of hexarelin to CD36 was confirmed through various experimental techniques, including photoaffinity labeling and studies in CD36-deficient animal models. ahajournals.org

Tissue Expression: The tissue expression profile of CD36 is distinct from that of GHS-R1a. ahajournals.orgnih.gov CD36 is highly expressed in tissues such as the myocardium, monocytes/macrophages, adipose tissue, and platelets. ahajournals.orgnih.govrupress.org Its expression in cardiomyocytes and microvascular endothelial cells is particularly relevant to the cardiovascular effects of GHRPs. ahajournals.orgahajournals.org The expression of CD36 can be upregulated by various factors, including oxidized low-density lipoproteins (oxLDL) and certain cytokines. mdpi.com

The interaction of GHRPs with CD36 suggests a mechanism for their effects on the cardiovascular system that is independent of the GHS-R1a and the growth hormone axis. ahajournals.orgahajournals.org

Role in Non-Secretagogue Mediated Biological Actions

While the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is renowned for its role in stimulating growth hormone (GH) release, it also mediates a variety of biological effects independent of this function. nih.gov These non-secretagogue actions are critical in regulating energy balance, metabolism, and cardiovascular and neuronal functions. nih.govwikipedia.org

The GHSR is highly expressed in the hypothalamus, particularly in the arcuate and ventromedial nuclei, which are key brain regions for regulating energy homeostasis and body weight. wikipedia.org Activation of GHSR in these areas can influence food intake and adiposity. nih.govjneurology.com Specifically, GHSR activation in orexigenic (appetite-stimulating) agouti-related peptide (AgRP)/neuropeptide Y (NPY) neurons in the hypothalamus promotes food intake. jneurology.com Beyond simply stimulating hunger, evidence suggests that ghrelin, the natural ligand for GHSR, also plays a role in the behavioral reinforcement of food intake through its action on the ventral tegmental area (VTA), a crucial part of the brain's reward system. wikipedia.org

In addition to its role in appetite, the GHSR is involved in glucose and lipid metabolism. nih.gov In peripheral tissues, GHSR-mediated activation of AMP-activated protein kinase (AMPK) influences fat distribution and metabolism in a tissue-specific manner. nih.gov For instance, in the liver, ghrelin can inhibit AMPK activity, leading to an increase in triglyceride content. nih.gov

The GHSR also has significant functions within the cardiovascular system. Some growth hormone-releasing peptides (GHRPs), such as hexarelin, have been shown to have cardioprotective effects. nih.gov These effects are thought to be mediated, at least in part, through a separate binding site on the scavenger receptor CD36, which is distinct from the ghrelin receptor. nih.gov This interaction may interfere with the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a key process in the development of atherosclerosis. nih.gov

Furthermore, the GHSR is implicated in learning and memory. The receptor is found in the hippocampus, a brain region vital for long-term memory formation. wikipedia.org Activation of GHSR in the hippocampus has been shown to increase long-term potentiation (LTP) and dendritic spine density, both of which are cellular mechanisms thought to underlie learning. wikipedia.org

Recent research has also highlighted the importance of GHSR dimerization with other G protein-coupled receptors (GPCRs), such as dopamine, melanocortin, and serotonin receptors. jneurology.comeneuro.org These interactions can modify the signaling and physiological consequences of the involved receptors, even in the absence of ghrelin. eneuro.org For example, dimerization of GHSR with the dopamine D2 receptor leads to a unique signaling cascade that is not observed with either receptor alone. eneuro.org

Molecular Recognition and Ligand Binding Specificity

The molecular recognition and binding specificity of the growth hormone-releasing peptide receptor (GHSR) are intricate processes that allow it to interact with a diverse range of ligands, from the endogenous peptide ghrelin to various synthetic peptide and non-peptide secretagogues. oup.comnih.gov The GHSR, a class A G protein-coupled receptor (GPCR), possesses a unique binding pocket that accommodates these structurally varied molecules. nih.govresearchgate.net

A distinctive feature of ghrelin, the primary endogenous ligand for GHSR, is its acylation with an octanoic acid. nih.gov This modification is crucial for its binding and activation of the receptor. nih.govresearchgate.net Cryo-electron microscopy structures of the GHSR have revealed a specific binding pocket for this octanoyl group, which helps to correctly position the peptide portion of the hormone to initiate receptor activation. nih.gov

The ligand-binding pocket of the GHSR is characterized by a unique bifurcated architecture not commonly found in other closely related GPCRs. researchgate.net This structural feature is utilized to recognize the acyl modification of ghrelin. researchgate.net Despite the structural differences between various ligands like the peptide GHRP-6 and the non-peptide MK-0677, they all occupy the same binding pocket within the GHSR. oup.com

Studies involving receptor mutagenesis have identified key amino acid residues that are critical for ligand binding and receptor activation. For instance, in the binding of hexarelin to the scavenger receptor CD36, a separate receptor for some GHRPs, Met169 has been identified as a contact point for the ligand within the receptor's binding pocket. nih.gov

The specificity of ligand binding is also influenced by the ability of GHSR to form heterodimers with other GPCRs. eneuro.org This dimerization can alter the signaling pathways and physiological responses, indicating a more complex level of regulation than simple ligand-receptor interaction. eneuro.org

Furthermore, research has identified other endogenous molecules that interact with the GHSR. Liver-expressed antimicrobial peptide 2 (LEAP2) has been recognized as an endogenous antagonist or inverse agonist of the GHSR, adding another layer of regulatory complexity to this system. nih.gov The existence of both an endogenous agonist (ghrelin) and an antagonist (LEAP2) suggests that the activity of the GHSR is tightly regulated to provide balanced intracellular signals. nih.gov

Physiological and Biological Functions of Growth Hormone Releasing Peptides

Regulation of Growth Hormone Secretion Dynamics

GHRPs significantly alter the natural rhythm of GH secretion, primarily by influencing its pulsatility and enhancing the responsiveness of the pituitary gland to the body's own GH-releasing signals.

GHRPs have a marked impact on the pulsatile nature of GH secretion, which is crucial for its physiological effects. A continuous 24-hour infusion of a GHRP in normal young men was shown to enhance pulsatile GH secretion, leading to an eight-fold increase in GH secretion rates compared to saline. nih.gov This augmentation is characterized by a significant increase in the number of GH pulses, as well as their duration, height, and the area under the curve for each pulse. nih.gov

In another study involving a 34-hour intravenous infusion of GHRP-6 in healthy young men, there was a significant increase in the integrated GH concentration. nih.gov This was attributed to a notable rise in the maximum and mean pulse amplitudes of GH secretion. nih.gov However, this study did not observe a change in the frequency of GH pulses or the concentration of GH between pulses. nih.gov This suggests that GHRPs primarily amplify the size of existing GH pulses rather than initiating new ones. The enhancement of GH secretion by GHRPs is highly reproducible. nih.gov

The pattern of GHRP administration also appears to influence its effect on GH pulsatility. Intermittent infusion of GHRP-6 in moderately GH-deficient rats was found to augment the amplitude of GH secretory episodes, leading to sustained skeletal growth. oup.com

Table 1: Effect of GHRP Infusion on Pulsatile GH Secretion in Normal Men
ParameterSaline InfusionGHRP InfusionPercentage Change
GH Secretion Rate (µg/L/h)1.5 ± 0.3412 ± 2.1+700%
Number of GH PulsesSignificantly LowerSignificantly Greater-
Pulse DurationSignificantly ShorterSignificantly Longer-
Pulse HeightSignificantly LowerSignificantly Greater-
Incremental Pulse AmplitudeSignificantly LowerSignificantly Greater-
Interpeak Valley ConcentrationSignificantly LowerSignificantly Greater-
Individual Pulse AreaSignificantly SmallerSignificantly Greater-

Data adapted from a study involving a 24-hour infusion of GHRP. nih.gov

A key aspect of GHRPs' function is their ability to work synergistically with Growth Hormone-Releasing Hormone (GHRH), the natural hypothalamic signal for GH release. aging-matters.com This synergy results in a much greater GH response than what is achieved with either substance alone. revolutionhealth.org Evidence suggests that for GHRPs to be clinically effective, the GHRH receptor must be active, highlighting the interplay between these two pathways. aging-matters.com

The mechanism behind this synergy involves actions at both the hypothalamic and pituitary levels. GHRPs can enhance the effect of GHRH by increasing intracellular stores of GH, which provides a larger pool for release when stimulated by GHRH. aging-matters.comantiaging-systems.com In vitro studies have shown that while GHRH actively promotes the release of GH, GHRPs have a more significant effect on its production. aging-matters.com Furthermore, GHRPs have been shown to stimulate the transcription of the GH gene in pituitary cell cultures, and this effect is amplified when combined with GHRH. aging-matters.com

In human studies, the co-administration of GHRP-6 and GHRH resulted in a synergistic effect on GH secretion. researchgate.net This synergistic interaction is preserved in certain pathological states, such as in patients with microprolactinomas, but can be compromised in conditions like macroprolactinomas, where it can be recovered after treatment. nih.gov The potentiation of GHRH-induced GH release by GHRPs is a consistent finding across various studies. nih.gov It has been demonstrated that endogenous GHRH is necessary for the maximal GH response to GHRP-6 in humans. oup.com

Table 2: Synergistic Effect of GHRH and GHRP-6 on Peak GH Response
TreatmentPeak GH Response (mU/L) in Normal SubjectsPeak GH Response (mU/L) in Microprolactinoma Patients
GHRH alone16.8 ± 0.9-
GHRP-6 alone43 ± 6-
GHRH + GHRP-6130 ± 10-

Data from a comparative study. nih.gov

Modulation of Other Anterior Pituitary Hormone Secretion

While GHRPs are primarily known for their effects on GH, they can also influence the secretion of other hormones from the anterior pituitary gland, namely prolactin and adrenocorticotropic hormone (ACTH).

Several GHRPs, including GHRP-2 and Hexarelin (B1671829), have been shown to induce a modest increase in prolactin levels in humans. nih.gov The prolactin-releasing activity of these peptides is generally less potent than that of Thyrotropin-releasing hormone (TRH). nih.gov In some studies, the prolactin response to GHRPs was found to be similar across different doses. nih.gov

The effect of GHRPs on prolactin release can be influenced by various factors. For instance, in rats, GHRP-6 did not induce prolactin release in normal males or females, but a significant response was observed in GH-deficient dwarf female rats. nih.gov This response was dependent on estrogen, as it was abolished by ovariectomy and could be induced in male dwarf rats with estrogen treatment. nih.gov This suggests a modulatory role of estrogen on the prolactin-releasing activity of GHRPs, potentially at both the hypothalamic and pituitary levels. nih.gov

In human studies with patients having prolactinomas, the prolactin-releasing effect of GHRP-6 seen in healthy subjects was absent. nih.gov Somatostatin (B550006), a hormone that inhibits GH secretion, does not appear to affect the prolactin response to hexarelin. nih.gov

GHRPs can also stimulate the secretion of ACTH and consequently cortisol. nih.gov The potency of GHRP-2 and Hexarelin in releasing ACTH has been found to be similar to that of corticotropin-releasing hormone (hCRH) in young adults. nih.gov

The mechanism of GHRP-induced ACTH secretion appears to involve a direct action on the pituitary gland. Studies in mice have shown that GHRP-2 directly stimulates the secretion and synthesis of ACTH in anterior pituitary cells. nih.gov This process is regulated by both protein kinase A (PKA) and protein kinase C (PKC) pathways for ACTH release, while ACTH synthesis appears to be mediated only through the PKA pathway. nih.govresearchgate.net

The ACTH response to GHRPs can be modulated by circulating glucocorticoid levels. In patients with Cushing's disease, GHRP-6 was able to stimulate ACTH and cortisol release to a similar extent as desmopressin (B549326) (DDAVP). nih.gov Conversely, in patients with Addison's disease (primary adrenal insufficiency), an enhanced ACTH response to GHRP-6 was observed, which was not maintained after glucocorticoid withdrawal. researchgate.net This suggests that glucocorticoids play a role in modulating the ACTH-releasing effect of GHRPs. researchgate.net

Cytoprotective and Cardioprotective Actions of Growth Hormone Releasing Peptides (Pre-Clinical Models)

Beyond their endocrine functions, GHRPs have demonstrated significant protective effects on various cells and tissues in pre-clinical studies. These actions appear to be independent of their ability to stimulate GH secretion. oup.com

GHRPs exert these protective effects by binding to specific receptors, including the GHS-R1a and CD36 receptors, which can activate pro-survival pathways like PI-3K/AKT1, leading to a reduction in cellular death. nih.govresearchgate.net A key mechanism underlying these cytoprotective effects is the ability of GHRPs to mitigate oxidative stress. They achieve this by decreasing the production of reactive oxygen species (ROS) and enhancing the body's antioxidant defenses. nih.govportlandpress.comresearchgate.net This has been observed in cardiac, neuronal, gastrointestinal, and hepatic cells. nih.govresearchgate.net

In the context of the heart, GHRPs have shown considerable cardioprotective potential. In a rat model of doxorubicin-induced dilated cardiomyopathy, concurrent administration of GHRP-6 prevented the failure of cardiac function and increased animal survival. nih.gov GHRP-6 has also been shown to reduce myocardial necrosis in a model of acute myocardial infarction by preventing oxidant cytotoxicity. portlandpress.comresearchgate.net This peptide was found to reduce the infarct size by over 70% in a porcine model. nih.gov Furthermore, GHRP-6 has been shown to exert a positive inotropic (strengthening the force of contraction) effect on the heart, which is dose-dependent and sustained even with the use of beta-blockers. medigraphic.com

The protective effects of GHRPs are not limited to the heart. They have been shown to have anti-inflammatory properties and can counteract the effects of fibrogenic cytokines, suggesting an anti-fibrotic role. nih.gov In models of liver injury, GHRP-6 has demonstrated a clear anti-inflammatory effect. nih.gov These peptides have also been found to promote anabolism and inhibit catabolism, highlighting their potential myotropic (muscle-affecting) effects. nih.gov

Table 3: Pre-clinical Cardioprotective Effects of GHRP-6
Pre-clinical ModelInterventionKey Findings
Porcine model of acute myocardial infarctionGHRP-6Reduced infarct size by over 70%. nih.gov
Rat model of doxorubicin-induced cardiomyopathyConcurrent GHRP-6Prevented cardiac function failure and increased survival. nih.gov
Rat model of acute myocardial infarctionGHRP-6Reduced myocardial necrosis via antioxidant effects. portlandpress.comresearchgate.net
Balb/c miceGHRP-6 (100, 200, 400 µg/kg)Increased left ventricular ejection fraction in a dose-dependent manner. medigraphic.com

Anti-Inflammatory Effects and Mechanisms

GHRPs have demonstrated notable anti-inflammatory properties across various research models. nih.govjaycampbell.com The administration of GHRP-6 has been shown to produce a clear anti-inflammatory effect in the liver and other organs. nih.gov A primary mechanism behind this effect is the blunting of NFκB (nuclear factor kappa B) expression and activation, a key regulator of the inflammatory response. nih.govresearchgate.net

In studies involving lipopolysaccharide (LPS)-challenged rats, the administration of GHRP-2 mitigated the inflammatory effects, reducing the circulating levels of transaminases, nitrites/nitrates, and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests a direct interaction with the ghrelin receptors present on immune cells. nih.gov The anti-inflammatory response can also be mediated through the Akt signaling pathway, which leads to a reduction in myeloperoxidase activity, apoptosis, and oxidative stress. nih.gov Furthermore, GHRP-2 has been observed to decrease the gene expression of pro-inflammatory molecules such as 12/15-lipoxygenase, interferon-gamma, and macrophage migration inhibitory factor. nih.gov

CompoundObserved Anti-Inflammatory EffectKey Mechanism(s)
GHRP-6 Reduced inflammation in liver and remote organs. nih.govBlunts NFκB expression and activation. nih.govresearchgate.net
GHRP-2 Attenuated LPS-induced increases in TNF-α, transaminases, and nitrites/nitrates. nih.govInteracts with ghrelin receptors on immune cells; reduces expression of inflammatory genes. nih.gov

Anti-Fibrotic Properties

Certain GHRPs exhibit anti-fibrotic capabilities by counteracting fibrogenic cytokines. nih.govresearchgate.net The mechanism of action for GHRP-6 involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov This upregulation subsequently leads to the downregulation of key pro-fibrotic factors, including transforming growth factor-beta (TGF-β), connective tissue growth factor (CTGF), and platelet-derived growth factor (PDGF). nih.govresearchgate.net

Pre-clinical studies have provided evidence for these effects. For instance, chronic administration of Hexarelin to spontaneously hypertensive rats resulted in a significant reduction in cardiac fibrosis, characterized by decreased interstitial and perivascular collagen deposition. nih.gov Similarly, in research models of chronic liver injury, GHRP-6 has been suggested to mitigate the progression of fibrosis, potentially through tissue repair pathways mediated by insulin-like growth factor-1 (IGF-1). easternmirrornagaland.com

Promotion of Cellular Survival Pathways

GHRPs exert significant cytoprotective effects, promoting cell survival in a variety of tissues, including cardiac, neuronal, gastrointestinal, and hepatic cells. nih.govresearchgate.net A crucial mechanism for this is the binding of GHRPs to the CD36 receptor, which in turn activates pro-survival signaling pathways such as the PI3K/Akt pathway. nih.govresearchgate.net Activation of this cascade helps to reduce cellular death, decrease the production of reactive oxygen species (ROS), and bolster the body's natural antioxidant defenses. nih.govresearchgate.net

Specifically for GHRP-6, the cell survival mechanism is also linked to the induction of hypoxia-inducible factor-1 alpha (HIF-1α). nih.govresearchgate.net In the context of the central nervous system, GHRP-6 has been shown to increase the expression of IGF-1, which activates intracellular pathways involved in neuroprotection. oup.comresearchgate.net This activation leads to the phosphorylation of Akt and Bad (Bcl-2-associated death promoter) and an increase in the anti-apoptotic protein Bcl-2. oup.comresearchgate.net

PathwayActivatorKey Downstream Effects
PI3K/Akt GHRP binding to CD36 receptor. nih.govresearchgate.netReduced cellular death, decreased ROS, enhanced antioxidant defenses. nih.govresearchgate.net
HIF-1α GHRP-6. nih.govresearchgate.netPromotes cellular survival. nih.govresearchgate.net
IGF-1 Signaling (CNS) GHRP-6. oup.comresearchgate.netIncreased Bcl-2 (anti-apoptotic), phosphorylation of Akt and Bad. oup.comresearchgate.net

Inotropic Effects and Myocardial Function Modulation

GHRPs possess direct cardiotropic actions that are independent of their ability to stimulate growth hormone release. researchgate.netresearchgate.net The peptide Hexarelin, for example, has been demonstrated to exert a positive inotropic effect in humans, meaning it increases the force of the heart's contractions. nih.gov

The inotropic effect of GHRP-6 is mediated by an elevation of intracellular calcium (Ca2+) concentration. nih.govresearchgate.net This is achieved through the activation of the PLC/DAG/PKC signaling pathway, which enhances Ca2+ influx through voltage-gated calcium channels and triggers further calcium release from intracellular stores. nih.govresearchgate.net This cascade results in a stronger myocardial contraction without a corresponding increase in heart rate (a positive inotropic effect without a chronotropic effect). nih.govresearchgate.net In animal studies, GHRP-6 was found to increase the left ventricular ejection fraction in a dose-dependent manner, and this effect was maintained even in the presence of beta-blocker medication. medigraphic.com

Vasodilatory Mechanisms

The cardiovascular effects of GHRPs also extend to the vasculature. Their vasodilatory mechanisms are believed to involve the upregulation of endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide, a potent vasodilator. nih.govresearchgate.net Concurrently, GHRPs may reduce the activity of endothelin, a peptide that constricts blood vessels. nih.govresearchgate.net This dual action contributes to the relaxation of blood vessels. The endogenous ligand for the GHRP receptor, ghrelin, is also known to be a potent vasodilator. oup.com

Myotropic and Anabolic Effects

Members of the GHRP family have been shown to exert a potent myotropic effect, which involves promoting anabolism (the synthesis of complex molecules) and inhibiting catabolism (their breakdown). nih.govresearchgate.net

Promotion of Myogenic Protein Expression

Research has demonstrated that GHRPs can directly influence muscle cell development and growth. A biotin-conjugated form of GHRP-6, when tested on cultured myoblast cells, was observed to increase the expression of myogenic marker proteins. nih.govkoreascience.kr This promotion of myogenesis was linked to an increased expression of both IGF-1 and collagen type I. nih.govkoreascience.kr The treated cells also exhibited increased metabolic activity, evidenced by higher concentrations of ATP and lactate. nih.govkoreascience.kr

In separate models of striated muscle atrophy, GHRP-2 demonstrated a myoprotective effect. This action is thought to occur via direct agonistic stimulation of the GHS-R1a receptor. nih.gov

Involvement of IGF-1/Akt and mTOR Pathways

Growth Hormone Releasing Peptides (GHRPs) exert a significant influence on cellular growth, proliferation, and survival by modulating key intracellular signaling cascades, most notably the Insulin-like Growth Factor-1 (IGF-1)/Akt and the mammalian Target of Rapamycin (mTOR) pathways. The anabolic effects of GHRPs are largely mediated through the activation of these interconnected pathways, which play a central role in protein synthesis and the regulation of muscle mass.

The signaling process is often initiated by the binding of GHRPs to their cognate receptors, the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) and in some cases, the CD36 receptor. This interaction triggers a downstream cascade that can lead to an increase in the expression and secretion of IGF-1. IGF-1, in turn, binds to its receptor (IGF-1R), a receptor tyrosine kinase, initiating a series of intracellular phosphorylation events.

A critical downstream effector of the activated IGF-1R is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of PI3K leads to the phosphorylation and subsequent activation of Akt, a serine/threonine kinase. Activated Akt plays a pivotal role in promoting cell survival by inhibiting apoptotic proteins and is a key upstream regulator of the mTOR pathway.

The mTOR pathway, specifically the mTOR Complex 1 (mTORC1), is a master regulator of protein synthesis. Akt can activate mTORC1 through the phosphorylation and inhibition of the Tuberous Sclerosis Complex (TSC1/TSC2), which is a negative regulator of mTORC1. Once activated, mTORC1 phosphorylates several downstream targets, including the ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 and the release of eIF4E from 4E-BP1 are crucial steps in the initiation of protein translation, leading to increased protein synthesis and cellular growth.

Research has demonstrated that the administration of certain GHRPs can upregulate the mRNA expression of PI3K, Akt, and mTOR in skeletal muscle, leading to enhanced muscle protein deposition. These findings underscore the importance of the IGF-1/Akt/mTOR signaling network in mediating the anabolic and myotropic effects of GHRPs.

Table 1: Research Findings on the Involvement of IGF-1/Akt and mTOR Pathways in GHRP Function

GHRP Observed Effect Signaling Pathway Involved Model System
GHRP-2 Enhanced muscle protein deposition Upregulation of PI3K, Akt, and mTOR mRNA expression Yaks with growth retardation
GHRP-6 Myoprotective effect Direct agonistic stimulation of GHS-R1a, independent of IGF-1 transcript elevation in some contexts Extracardiac models of striated muscle atrophy
GHRP-6-biotin conjugate Induced expression of myogenic proteins and IGF-1 levels Not explicitly detailed, but linked to increased IGF-1 Cultured myoblasts
General GHRPs Anabolic effects Mediated by the IGF-1/Akt1 and mTOR pathway activity General physiological context
General GHRPs Prosurvival effects Activation of PI-3K/AKT1 Various cell types including cardiac, neuronal, gastrointestinal, and hepatic cells

Orexigenic Actions and Regulation of Energy Homeostasis

Growth Hormone Releasing Peptides are well-documented for their potent orexigenic (appetite-stimulating) effects and their role in the regulation of energy homeostasis. These actions are primarily mediated through their function as synthetic agonists of the ghrelin receptor, also known as the Growth Hormone Secretagogue Receptor (GHS-R1a). Ghrelin is the endogenous "hunger hormone" that plays a crucial role in meal initiation and energy balance.

The primary site of action for the orexigenic effects of GHRPs is the central nervous system, particularly the hypothalamus. The GHS-R1a is abundantly expressed in the arcuate nucleus of the hypothalamus, a key region for the regulation of appetite. Upon binding to these receptors, GHRPs stimulate the activity of orexigenic neurons, specifically those that produce Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).

The activation of NPY/AgRP neurons leads to an increased release of these neuropeptides, which in turn stimulates food intake. Concurrently, these neurons can inhibit the activity of nearby pro-opiomelanocortin (POMC) neurons, which are responsible for producing anorexigenic signals, thereby further promoting appetite.

Beyond the hypothalamus, GHRPs and ghrelin can also influence hedonic aspects of feeding by acting on reward centers in the brain. This suggests a role for these peptides in not just the homeostatic drive to eat, but also in the pleasurable and motivational aspects of food consumption.

In terms of energy homeostasis, the increased food intake stimulated by GHRPs can lead to an increase in body weight. Some studies have shown that this weight gain is not solely due to increased food consumption but may also involve alterations in energy expenditure and nutrient partitioning. For instance, some GHRPs have been observed to promote adiposity and influence lipid metabolism. In some contexts, despite an increase in food intake, the total body weight may not change, but rather a shift in body composition occurs, with a decrease in fat mass and an increase in lean mass.

The orexigenic properties of GHRPs have been demonstrated in various animal models and in humans. For example, intracerebroventricular administration of GHRP-6 in rats has been shown to significantly increase food intake. Similarly, subcutaneous infusion of GHRP-2 in healthy men resulted in a notable increase in food consumption during a buffet-style meal.

Table 2: Research Findings on the Orexigenic Actions and Regulation of Energy Homeostasis by GHRPs

GHRP Effect on Appetite and Energy Balance Proposed Mechanism of Action Model System
GHRP-2 Increased food intake by 35.9% Synthetic agonist of the ghrelin receptor, stimulating appetite. Healthy lean males
GHRP-6 Significant increase in food intake Activation of the ghrelin receptor (GHS-R1a) in the hypothalamus, mimicking ghrelin. swolverine.com Satiated rats
Hexarelin Increased food intake, but no change in total body weight; corrected abnormal body composition (decreased fat mass, increased lean mass) Ghrelin receptor interaction, potentially modulating hunger hormone signaling in the hypothalamus. Nonobese insulin-resistant male MKR mice
General GHRPs Stimulate feeding and increase body weight Activation of NPY/AgRP neurons in the arcuate nucleus of the hypothalamus. Rodents
GHRP-2 Increased appetite ratings Oral administration, likely through ghrelin mimetic action. Children with idiopathic GH deficiency

Peptidomimetic Design and Structural Basis of Growth Hormone Releasing Peptide Activity

Evolution of Synthetic Growth Hormone Releasing Peptide Analogs

The journey to develop synthetic this compound (GHRP) analogs began in the late 1970s with the discovery that certain synthetic opioid-like peptides, specifically analogs of met-enkephalin, could stimulate the release of growth hormone (GH) from rat pituitary cells in vitro. These initial peptides, however, were weak in their GH-releasing activity.

A significant breakthrough came with the synthesis of GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), the first in a line of synthetic peptides that demonstrated specific and dose-related GH release both in laboratory settings and in living organisms. This hexapeptide was developed through a process of rational design, utilizing conformational energy calculations and structure-activity relationship studies to enhance potency from the initial enkephalin-based compounds.

Following the development of GHRP-6, other peptidyl GH secretagogues were synthesized, including the heptapeptide (B1575542) GHRP-1 and the hexapeptides GHRP-2 and Hexarelin (B1671829). GHRP-2, for instance, was designed to have a more potent effect on GH release than GHRP-6. These early GHRPs, while effective, had limitations such as a short half-life and low oral bioavailability. For example, the oral bioavailability of GHRP-6 is less than 1%.

The quest for more stable and orally active compounds led to further modifications. Hexarelin (His-D-2-Methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is an analog of GHRP-6 where the D-tryptophan is replaced with its 2-methyl derivative, resulting in a more chemically stable molecule.

A notable advancement in the evolution of synthetic GHRPs was the development of Ipamorelin (B1672098) (Aib-His-D-2-Nal-D-Phe-Lys-NH2). This pentapeptide was identified through a major chemistry program aimed at creating compounds that lacked the central dipeptide Ala-Trp of GHRP-1. Ipamorelin proved to be a highly selective GH secretagogue, stimulating GH release with high potency and efficacy without significantly affecting other hormones like cortisol and prolactin, a common side effect of earlier GHRPs like GHRP-6 and GHRP-2.

The understanding gained from these peptidyl compounds paved the way for the discovery of the endogenous ligand for the GH secretagogue receptor (GHSR), a hormone named ghrelin. This discovery further fueled the development of a wide array of synthetic analogs, including non-peptidyl molecules, designed to mimic the action of ghrelin.

CompoundYear of Development/DiscoveryKey Features
Met-enkephalin analogs 1977Initial discovery of weak GH-releasing activity.
GHRP-6 Early 1980sFirst potent synthetic hexapeptide GH secretagogue.
GHRP-2 Post-GHRP-6More potent GH release compared to GHRP-6.
Hexarelin Post-GHRP-6Chemically stable analog of GHRP-6.
Ipamorelin Mid-1990sHighly selective pentapeptide GH secretagogue with minimal side effects.

Structure-Activity Relationship (SAR) Studies of Growth Hormone Releasing Peptides

Structure-activity relationship (SAR) studies have been instrumental in the design and optimization of growth hormone releasing peptides (GHRPs). These studies systematically modify the amino acid sequence of a peptide to understand which components are crucial for its biological activity, in this case, the stimulation of growth hormone (GH) release.

The foundational work on GHRPs began with the observation that certain analogs of enkephalin could elicit GH secretion. Early SAR studies focused on modifying the structure of these initial weak agonists to enhance their potency. Through a cyclical process of computational analysis, synthesis, and in vitro testing, researchers were able to progressively design more active analogs.

Key Amino Acid Residues and their Importance:

N-Terminus: The N-terminal part of the peptide chain has been shown to be replaceable by relatively simple aliphatic diamines without losing activity, suggesting that this region is not as critical for receptor interaction as the side chain groups.

Core Sequence: A common core sequence, Ala-Trp-(D-Phe)-Lys, has been identified as important for the activity of many GHRPs.

Position 1 (His): The histidine residue at position 1 is a common feature in potent GHRPs like GHRP-6 and GHRP-2.

Position 2 (D-Trp/D-2-Nal): The presence of an unnatural D-amino acid at this position is a hallmark of many GHRPs. In GHRP-6, this is D-Tryptophan, while in Ipamorelin, it is D-2-Naphthylalanine (D-2-Nal). This modification contributes to the peptide's stability and potency.

Position 3 (Ala): Alanine at this position is part of the active core.

Position 4 (Trp): Tryptophan at this position is also a key component of the active core.

Position 5 (D-Phe): The D-Phenylalanine at this position is crucial for the biological activity.

C-Terminus (Lys-NH2): The lysine (B10760008) residue at the C-terminus, often amidated, is important for the interaction with the GHSR1a receptor. Studies have shown that the absence of lysine at the C-terminal position can reduce binding affinity to the receptor.

Modifications for Improved Properties:

SAR studies have also guided modifications to improve the pharmacokinetic properties of GHRPs. For instance, the replacement of L-Ala with Aib (α-aminoisobutyric acid) in the development of Ipamorelin led to a regain of both potency and efficacy compared to its predecessors. The development of Hexarelin involved the methylation of the D-tryptophan residue in GHRP-6, which increased its chemical stability.

The understanding derived from SAR studies has not only led to the creation of more potent and selective peptidyl GH secretagogues but also provided the foundational knowledge for the design of non-peptidyl mimetics.

Development of Non-Peptidyl Growth Hormone Secretagogues

The development of non-peptidyl growth hormone secretagogues (GHSs) marked a significant evolution in the field, driven by the need for orally active compounds with improved pharmacokinetic profiles compared to their peptide counterparts. While peptidyl GHSs like GHRP-6 demonstrated potent GH-releasing activity, their low oral bioavailability and short half-life limited their therapeutic potential.

The search for small molecule, non-peptidyl mimetics of GHRP-6 began with the screening of chemical libraries. A key breakthrough was the identification of a substituted benzolactam, L-692,429, as the first non-peptidyl compound with a direct and specific effect on GH release from pituitary cells. This discovery was crucial as it demonstrated that a small molecule could mimic the action of the larger GHRP-6 peptide, acting through the same receptor and signaling pathway. L-692,429 was found to be a potent agonist with an EC50 of 60 nM in rat pituitary cells.

Further research and chemical modifications led to the development of more potent and orally bioavailable non-peptidyl GHSs. One of the most notable examples is Ibutamoren (MK-0677). This spiroindoline-based compound was designed to be a potent, orally active GHS. Clinical studies with MK-0677 showed that it could dose-dependently stimulate GH secretion and increase IGF-1 levels after oral administration.

Another significant non-peptidyl GHS is Capromorelin (CP-424,391). Originally developed for human use, Capromorelin is a ghrelin receptor agonist that effectively stimulates GH release. It has since been approved for veterinary use to stimulate appetite in dogs and cats. The development of Capromorelin and its derivatives continues to be an active area of research, with the goal of creating even more potent and effective oral GHSs for potential therapeutic applications.

The design of these non-peptidyl GHSs often involves computational methods, such as 3D pharmacophore modeling, to identify novel chemical scaffolds that can interact with the growth hormone secretagogue receptor (GHSR-1a). These approaches have been successful in discovering new classes of potent non-peptidyl agonists.

CompoundClassKey Features
L-692,429 Substituted BenzolactamFirst potent non-peptidyl GHS identified.
Ibutamoren (MK-0677) SpiroindolinePotent, orally active GHS.
Capromorelin (CP-424,391) Ghrelin Receptor AgonistOrally active GHS, approved for veterinary use.

Design and Characterization of this compound Receptor Antagonists

The design and characterization of antagonists for the this compound (GHRP) receptor, also known as the growth hormone secretagogue receptor (GHSR), represent a critical area of research for understanding the physiological roles of the ghrelin system and for potential therapeutic applications.

The development of GHRP receptor antagonists has followed a similar path to that of the agonists, involving modifications of the peptide structure and the exploration of non-peptidyl compounds. Early research identified that certain structural modifications to GHRPs could abolish their agonistic activity and, in some cases, confer antagonistic properties. For instance, L-692,400, a biologically inactive structural analog of the non-peptidyl agonist L-692,429, was found to inhibit the GH response to both L-692,429 and GHRP-6, suggesting it acts as an antagonist.

More systematic approaches to designing peptide-based antagonists have involved creating sequence mimetics of regions of growth hormone (GH) that are crucial for its interaction with its receptor. One such example is a 16-residue peptide named S1H (Site 1-binding Helix), which was designed as a direct sequence mimetic of a key binding region of wild-type hGH. Studies showed that S1H could inhibit hGH-mediated signaling by blocking the interaction of hGH with the human growth hormone receptor (hGHR). Alanine scanning of the S1H sequence revealed a strong correlation between the peptide's helical propensity and its inhibitory effect, indicating that the antagonist's ability to adopt an α-helical structure is crucial for its function.

In the realm of non-peptidyl antagonists, structure-based drug discovery approaches have been employed. By generating homology models of the GHRH receptor, researchers have been able to use pharmacophore-based virtual screening to identify potential small-molecule antagonists. This has led to the identification of the first non-peptide antagonists of the GHRH receptor, providing a structural basis for the future design of more potent and selective inhibitors.

Furthermore, research into analogs of growth hormone-releasing hormone (GHRH) has yielded compounds with antagonistic activity not only at the GHRH receptor but also at vasoactive intestinal peptide (VIP) receptors, due to structural similarities between these hormones and their receptors. For example, the GHRH analog JV-1-53 was found to be a potent antagonist of both VPAC1 and VPAC2 receptors without affecting GHRH-stimulated GH release.

The characterization of these antagonists typically involves in vitro assays to measure their ability to block the binding of GHRPs or ghrelin to the GHSR and to inhibit the subsequent signaling pathways, such as GH release from pituitary cells. These antagonists serve as valuable chemical tools to probe the molecular mechanisms of GHRP action and hold promise for the development of new therapeutic agents.

Comparative Studies of Growth Hormone Releasing Peptides Across Species

Interspecies Differences in Growth Hormone Releasing Peptide Responsiveness and Secretion

The physiological response to Growth Hormone Releasing Peptides (GHRPs) exhibits notable variation across different animal species. These differences are evident in the potency and efficacy of various GHRPs in stimulating growth hormone (GH) secretion.

In rats and humans, GHRP-2 has been shown to be two to three times more effective at releasing GH than GHRP-6 and GHRP-1, positioning it as one of the most potent synthetic GHRPs. animbiosci.orgresearchgate.net However, this hierarchical potency does not consistently translate to other species. For instance, studies in domestic animals such as cows, pigs, and sheep have revealed a less direct relationship between Growth Hormone-Releasing Hormone (GHRH), somatostatin (B550006) (SS), and GH, questioning the universal applicability of the rat and human models. animbiosci.orgresearchgate.net

In canines, particularly young dogs, the natural GH secretagogue ghrelin is a more powerful stimulator of GH release than either GHRH or GHRP-6. uu.nl This contrasts with older dogs, where GHRH elicits a higher plasma GH level than ghrelin or GHRP-6. uu.nl This age-related decline in ghrelin's effectiveness is also observed in humans. uu.nl In cynomolgus macaques, GHRP can evoke a significantly higher peak GH response than GHRH, suggesting mechanisms beyond the stimulation of endogenous GHRH release. nih.gov

The GH response to GHRPs can also be influenced by the animal's physiological state and the specific GHRP administered. For example, in conscious rats, GHRPs are more potent than in anesthetized rats. researchgate.net In swine, ipamorelin (B1672098) and GHRP-6 exhibit similar potency and efficacy in releasing GH, while GHRP-2 shows higher potency but lower efficacy. scispace.com

Furthermore, the GH response to GHRPs can be modulated by other factors. In cynomolgus macaques, propranolol, which inhibits somatostatin, doubles the GH response to both GHRH and GHRP. nih.gov In growth hormone-deficient "little" mice, GHRP-2 administration leads to a significant, though diminished, GH response compared to wild-type mice, indicating that the GHRH receptor is not absolutely essential for GHRP action. elsevier.eselsevier.es

The following table summarizes the comparative GH-releasing activity of different GHRPs across various species:

SpeciesMost Potent GHRP/SecretagogueKey Findings
Humans GHRP-2GHRP-2 is 2-3 times more potent than GHRP-6 and GHRP-1. animbiosci.orgresearchgate.net
Rats GHRP-2GHRP-2 is 2-3 times more potent than GHRP-6 and GHRP-1. animbiosci.orgresearchgate.net Conscious rats are more sensitive to GHRPs than anesthetized rats. researchgate.net
Dogs Ghrelin (in young dogs)Ghrelin is more potent than GHRH or GHRP-6 in young dogs. uu.nl GHRPs evoke a potent GH-releasing effect. karger.com
Swine GHRP-2 (potency), Ipamorelin/GHRP-6 (efficacy)GHRP-2 has higher potency but lower efficacy than ipamorelin and GHRP-6. scispace.com
Cynomolgus Macaques GHRPGHRP evokes a much higher peak GH response than GHRH. nih.gov
Calves GHRP-2GHRP-2 is a potent GH secretagogue. animbiosci.orgnih.gov
Sheep GHRPsThe relationship between GHRH, SS, and GH differs from human and rat models. animbiosci.orgresearchgate.net
Guinea Pigs GHRP-6GHRP-6 produces consistent GH responses when administered intermittently. bioscientifica.com
"Little" Mice (GHRH-R deficient) GHRP-2A significant, though blunted, GH response to GHRP-2 is observed. elsevier.eselsevier.es

Variations in Growth Hormone Secretagogue Receptor Expression and Distribution Across Species

The expression and distribution of the Growth Hormone Secretagogue Receptor (GHS-R), the target for GHRPs, show significant variability across different species, which likely contributes to the observed differences in responsiveness.

In mammals, the GHS-R is widely distributed, with the highest concentration of its mRNA typically found in the pituitary gland, consistent with its primary role in regulating GH release. bioscientifica.com However, even within mammals, there are notable differences. A comparative study between lemurs (a primate) and rats revealed that while both species show dense GHS-R mRNA in the arcuate nucleus of the hypothalamus, significant species-specific differences exist in other hypothalamic nuclei and the pituitary gland. nih.gov For instance, lemurs exhibit marked labeling in the infundibular nucleus and pars tuberalis of the pituitary, which is absent in rats. nih.gov Conversely, rats show labeling in the ventromedial nucleus and lateral hypothalamic area where it is undetectable in lemurs. nih.gov

In non-mammalian vertebrates, the distribution of GHS-R also varies. In many fish and bird species, such as channel catfish, chickens, and ducks, the highest expression of GHS-R1a is in the pituitary. frontiersin.org However, in Mozambique tilapia, the brain shows the highest levels of GHS-R1a-LR mRNA. frontiersin.org The distribution in peripheral tissues also differs among species. frontiersin.org For example, in guinea pigs, while the GHS-R1a expression pattern in the brain is similar to that in rats, the expression level in the gastrointestinal tract is higher in rats. nih.gov

Different isoforms of the GHS-R further contribute to this complexity. The GHS-R1b isoform, a splice variant, has a more widespread distribution than GHS-R1a in humans. frontiersin.org In non-mammalian vertebrates, GHS-R1b mRNA has been detected in the brain of fish, with strong expression in the pituitary of rainbow trout and channel catfish, a pattern different from that in mammals. bioscientifica.com

The following table provides a comparative overview of GHS-R expression in different species:

SpeciesPrimary Sites of GHS-R ExpressionKey Differences and Notes
Humans Pituitary, Hypothalamus, various peripheral tissues. bioscientifica.comviamedica.plmdpi.comGHS-R1b isoform is more widespread than GHS-R1a. frontiersin.org
Primates (Lemur, Baboon) Hypothalamus (arcuate nucleus, infundibular nucleus, periventricular nucleus), Pituitary (pars tuberalis). nih.govSignificant differences in hypothalamic nuclei expression compared to rats. nih.gov
Rodents (Rat, Mouse) Pituitary, Hypothalamus (arcuate nucleus, ventromedial nucleus, lateral hypothalamic area), Hippocampal formation, Cerebellar cortex. nih.govGHS-R expression is regulated by growth hormone. bioscientifica.com
Domestic Animals (Swine, Cow, Sheep) Pituitary, Hypothalamus.Studies suggest a different regulatory relationship of GH secretion compared to humans and rats. animbiosci.orgresearchgate.net
Birds (Chicken, Duck, Quail) Pituitary, Gastrointestinal tract. frontiersin.orgbohrium.comA splice variant, GHS-R1aV, is expressed in almost all tissues. bioscientifica.com
Fish (Channel Catfish, Tilapia, Rainbow Trout) Pituitary, Brain, Intestines. bioscientifica.comfrontiersin.orgDistribution of GHS-R types (GHS-R1a vs. GHS-R2a) varies. frontiersin.org In some species like tilapia, the brain has the highest expression. frontiersin.org
Amphibians (Bullfrog, Japanese Tree Frog) Brain, Stomach, Ventral skin. frontiersin.orgfrontiersin.orgGHS-R1a mRNA expression is affected by nutritional status and dehydration. frontiersin.org
Guinea Pig Pituitary, Hypothalamus, Gastrointestinal tract. nih.govLower GHS-R1a expression in the gastrointestinal tract compared to rats. nih.gov

Comparative Analysis of Signaling Pathway Activation in Different Organisms

The intracellular signaling pathways activated by GHRPs upon binding to the GHS-R also exhibit species-specific characteristics, contributing to the diverse physiological responses observed.

In mammals, including non-human primates like the baboon, GHRPs such as ghrelin stimulate GH release primarily through the activation of phospholipase C (PLC), leading to an increase in phosphatidylinositol turnover and subsequent activation of protein kinase C (PKC). oup.comoup.com This is distinct from the signaling pathway of GHRH, which primarily utilizes the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway. oup.com The additive effect on GH release when ghrelin and GHRH are co-administered in baboon pituitary cell cultures supports the involvement of distinct intracellular signaling pathways. oup.com

In rats, GH and GHRP-6 have been shown to increase the phosphorylation of Akt in the hypothalamus, hippocampus, and cerebellum. oup.com This activation of the PI3K/Akt pathway is a known mediator of cell survival and is correlated with increased local expression of Insulin-like Growth Factor-I (IGF-I). oup.com Furthermore, GH and GHRP-6 treatment in rats leads to increased phosphorylation of Bad, an anti-apoptotic protein, and increased levels of Bcl-2, another cell survival factor, in these brain regions. oup.com

In non-mammalian species, the signaling pathways are less extensively characterized but are presumed to share similarities with mammalian systems. For instance, in tilapia, the synthetic GHS A233 has been shown to impact the immune system and antioxidant defense, suggesting the activation of pathways related to these functions. nih.gov In murine macrophage cells, the A233 peptide increases the production of reactive oxygen species (ROS) and interferon-gamma (IFN-γ), indicating a role in the innate immune response. nih.gov

The interaction between the signaling pathways of GHRPs and other regulatory hormones also shows species-specific nuances. For example, GHS-receptors can form heterodimers with somatostatin receptors, which could alter their signaling output. nih.gov This interaction is thought to play a role in the regulation of insulin (B600854) release in rodent pancreatic cells. nih.gov

Advanced Methodological Approaches in Growth Hormone Releasing Peptide Research

In Vitro Cell Culture Models (e.g., Pituitary Cell Lines, Somatotroph Preparations)

In vitro cell culture models are fundamental tools for investigating the direct effects of Growth Hormone Releasing Peptides (GHRPs) at the cellular level, particularly on the pituitary gland. These models allow for controlled experiments that can elucidate the mechanisms of GH release and the intracellular signaling pathways involved.

Primary pituitary cell cultures, derived from animal tissues such as bovine, ovine, or rat pituitaries, are frequently used. nih.govoup.com These cultures contain a mixed population of pituitary cells, including somatotrophs, which are the primary target of GHRPs. For more specific investigations, somatotroph-enriched preparations can be utilized. nih.gov Studies on primary cultures from bovine anterior pituitary cells have demonstrated that GHRPs, such as GHRP-6, can directly stimulate GH release in a dose-dependent manner. nih.gov For instance, GHRP-6 has been shown to significantly increase GH secretion in cultured bovine pituitary cells at concentrations ranging from 10⁻¹¹ to 10⁻⁷ M. nih.gov Similarly, studies using primary cultures of rat pituitary cells have been instrumental in determining the efficacy of various novel GHRP analogs. oup.com

Human fetal pituitary cell cultures have also been employed to study the direct actions of GHRPs on human cells. oup.com In these cultures, GHRP-6 was found to dose-dependently increase GH secretion, with maximal effects observed at a concentration of 100 nmol/L. oup.com These studies also revealed that while both GHRP-6 and Growth Hormone-Releasing Hormone (GHRH) stimulate GH release, their combined effect is often additive rather than synergistic at the pituitary level, suggesting distinct but interacting signaling pathways. oup.com

In addition to primary cultures, pituitary tumor cell lines, such as the rat GH1 cell line, have been valuable in dissecting the signaling mechanisms of GHRPs. nih.gov Notably, the GH1 cell line is insensitive to GHRH but responds to GHRPs like Hexarelin (B1671829), providing strong evidence for a GHRH-independent pathway for GHRP action at the pituitary level. nih.gov Furthermore, studies on cultured cells from human somatotroph adenomas have shown that GHRP can stimulate GH release in a dose-dependent manner, even in tumors that may have altered responses to GHRH. uni-muenchen.de

Organoid models of the pituitary gland are emerging as a more advanced in vitro system. frontiersin.org These three-dimensional cultures more closely mimic the complex cellular interactions and architecture of the native pituitary gland, offering a more physiologically relevant context for studying GHRP function. frontiersin.org While cell lines like the mouse corticotrope AtT20 and rat somato-lactotrope GH3 have been useful, they represent single cell types and are often derived from tumors, which can limit their physiological relevance. frontiersin.org

The following table summarizes key findings from in vitro studies on GHRPs:

Interactive Table: Effects of GHRPs in In Vitro Cell Culture Models
Cell ModelGHRP StudiedKey FindingsReference
Cultured Bovine Anterior Pituitary CellsGHRP (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2)Stimulated GH release in a dose-related manner (10⁻¹¹ to 10⁻⁷ M). nih.gov
Primary Cultures of Rat Pituitary CellsG-7039, G-7134, G-7502, G-7203Novel peptides stimulated GH release with EC50 values of 0.18, 0.34, 10.6, and 0.43 nM, respectively. oup.com
Human Fetal Pituitary Cultures (20-25 weeks)GHRP-6Dose-dependently increased GH secretion by up to 80% (maximal effect at 100 nmol/L). oup.com
Rat GH1 Tumor Cell LineHexarelinStimulated GH release in a GHRH-insensitive cell line. nih.gov
Human Somatotroph Adenoma CellsGHRPStimulated GH release in a dose-dependent manner in all 12 cultures studied. uni-muenchen.de
Ovine SomatotrophsGHRP-2Studied for effects on membrane Ca²⁺ permeability. nih.gov

These in vitro models have been instrumental in establishing the direct pituitary action of GHRPs, characterizing their structure-activity relationships, and beginning to unravel the complexities of their signaling pathways.

Genetically Modified Animal Models for Mechanistic Dissection (e.g., Little Mouse Model)

Genetically modified animal models have been indispensable for dissecting the in vivo mechanisms of Growth Hormone Releasing Peptide (GHRP) action. These models allow researchers to investigate the physiological roles of specific genes and pathways involved in the GH axis.

A prominent example is the "little" mouse (lit/lit), which possesses a naturally occurring loss-of-function mutation in the Growth Hormone-Releasing Hormone (GHRH) receptor gene. nih.govoup.com This mutation renders the mice unresponsive to GHRH, leading to pituitary hypoplasia and significantly reduced GH levels. oup.combioscientifica.com The little mouse has been a crucial model for demonstrating that GHRPs can stimulate GH release independently of a functional GHRH receptor pathway. nih.govelsevier.es Studies have shown that administration of GHRP-2 to lit/lit mice results in a significant, albeit limited, increase in serum GH levels. nih.gov This finding strongly supports a direct action of GHRPs on pituitary somatotrophs, mediated by their own specific receptor, the growth hormone secretagogue receptor (GHSR). nih.gov

The development of knockout mouse models using techniques like CRISPR/Cas9 has further refined the ability to study the GHRP system. For instance, mice with a targeted deletion of the GHRH gene (GHRH-/-) have been created to provide a "clean" model of GHRH deficiency, avoiding potential confounding factors from other genetic modifications. nih.gov These GHRH knockout mice exhibit dwarfism and increased insulin (B600854) sensitivity, and they have been instrumental in studying the long-term effects of isolated GH deficiency on lifespan and metabolism. nih.govelifesciences.org

In addition to models with deficiencies in the GHRH pathway, knockout mice for the GH receptor (GHRKO) have been developed. frontiersin.orgscielo.br While global GHRKO mice have been used extensively, tissue-specific GHR knockout mice are now providing more nuanced insights into the direct actions of GH in various tissues, such as liver, muscle, fat, and brain. frontiersin.orgscielo.br These models are crucial for understanding the downstream effects of GH released by GHRPs.

Furthermore, knockout models for the GHSR itself have been generated. researchgate.net These mice are essential for confirming that the effects of GHRPs are mediated through this specific receptor. For instance, studies have shown that GHSR knockout mice exhibit reduced alcohol-induced dopamine (B1211576) release and locomotor activity compared to wild-type mice, indicating a role for the GHSR in reward pathways. researchgate.net

The table below summarizes some of the key genetically modified animal models used in GHRP research and their contributions to our understanding of GHRP action.

Interactive Table: Genetically Modified Animal Models in GHRP Research
ModelGenetic ModificationKey Findings Related to GHRPsReference
Little Mouse (lit/lit)Loss-of-function mutation in the GHRH receptor gene.GHRP-2 stimulates GH release, demonstrating a GHRH-independent pathway. nih.govoup.combioscientifica.com
GHRH Knockout (GHRH-/-)Targeted deletion of the GHRH gene.Provides a model of isolated GH deficiency to study the effects of GHRPs on metabolism and longevity. nih.govelifesciences.org
GH Receptor Knockout (GHRKO)Global or tissue-specific deletion of the GH receptor gene.Allows for the study of the downstream effects of GH released by GHRPs in specific tissues. frontiersin.orgscielo.br
GHSR Knockout (GHSR-/-)Deletion of the growth hormone secretagogue receptor gene.Confirms that the actions of GHRPs are mediated through the GHSR. researchgate.net
Somatostatin (B550006) Receptor Subtype 2 Knockout (SSTR2-/-)Deletion of the somatostatin receptor subtype 2 gene.Used to investigate the interaction between GHRPs, GH, and somatostatin in regulating GH secretion. oup.com

These genetically modified animal models continue to be invaluable tools for elucidating the complex in vivo roles of GHRPs and their interactions with other components of the GH-IGF-1 axis.

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., RT-PCR, Immunoblotting)

Molecular biology techniques are essential for investigating how Growth Hormone Releasing Peptides (GHRPs) influence gene and protein expression, providing insights into their mechanisms of action and regulatory roles.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and its quantitative version (qPCR) are widely used to measure the messenger RNA (mRNA) levels of the growth hormone secretagogue receptor (GHSR) and other target genes in various tissues. researchgate.netresearchgate.netnih.govphysiology.orgphysiology.org For example, RT-PCR has been used to detect the expression of GHSR mRNA in human fetal pituitaries, confirming the presence of the receptor at this developmental stage. oup.com Studies in rats have used RT-PCR to map the distribution of GHSR mRNA, finding it in the hypothalamus, anterior pituitary, and other brain regions. nih.gov Furthermore, qPCR has been employed to show that treatment with a GHSR antagonist, [D-Lys3]-GHRP-6, can lead to a decrease in GHSR expression in certain contexts. physiology.org The influence of GHRP-6 on the expression of various gene families, including its own receptor and genes related to inflammation and fibrosis, has also been demonstrated using RT-PCR. researchgate.net

Immunoblotting, also known as Western blotting, is another key technique used to detect and quantify specific proteins. This method allows researchers to study the expression levels of the GHSR protein and downstream signaling proteins that are affected by GHRP treatment. While not as frequently detailed in the provided search results for direct GHRP studies, immunoblotting is a standard method for confirming gene expression changes at the protein level and for analyzing the phosphorylation status of signaling molecules, which is a critical aspect of signal transduction.

In situ hybridization is a powerful technique that allows for the localization of specific mRNA sequences within a tissue section. This method has been used to visualize the expression of GHRH mRNA in the hypothalamus of dwarf mice, revealing an overexpression of GHRH mRNA in these GH-deficient animals. oup.com

The following table provides examples of how molecular biology techniques have been applied in GHRP research.

Interactive Table: Application of Molecular Biology Techniques in GHRP Research
TechniqueTarget Gene/ProteinModel/SystemKey FindingReference
RT-PCRGHSR mRNAHuman Fetal PituitaryDetected GHSR mRNA expression in fetal pituitaries. oup.com
RT-PCRGHSR mRNARat TissuesDetected GHSR mRNA in hypothalamus, anterior pituitary, and other brain regions. nih.gov
RT-PCRVarious gene families (e.g., Cd36, proinflammatory cytokines)Not specifiedGHRP-6 reduced the expression of its own receptor (Cd36) and proinflammatory cytokines. researchgate.net
qPCRGHSR mRNANot specified[D-Lys3]-GHRP-6 treatment decreased GHSR expression. physiology.org
qPCRGHRH, GHRH-R, Pit-1 mRNARat Iris and Ciliary BodyLPS injection upregulated the expression of GHRH, GHRH-R, and Pit-1. researchgate.net
In Situ HybridizationGHRH mRNADwarf Mice HypothalamusGHRH mRNA levels were 2.3-fold higher in dwarf mice compared to normal siblings. oup.com

These molecular biology techniques are fundamental for elucidating the regulatory effects of GHRPs on gene and protein expression, which are central to their physiological functions.

Functional Assays for Hormone Secretion and Intracellular Signaling (e.g., Ca2+ Flux Measurement, cAMP Production)

Functional assays are critical for understanding the physiological consequences of this compound (GHRP) receptor activation, particularly in terms of hormone secretion and the underlying intracellular signaling events.

The primary functional outcome of GHRP action on the pituitary is the release of Growth Hormone (GH). In vitro hormone secretion assays using primary pituitary cell cultures or pituitary cell lines are a standard method to quantify this effect. nih.govoup.comoup.comnih.govuni-muenchen.de In these assays, cells are incubated with various concentrations of a GHRP, and the amount of GH released into the culture medium is measured, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). These studies have consistently shown that GHRPs stimulate GH secretion in a dose-dependent manner. nih.govoup.comuni-muenchen.de For example, in cultured human somatotroph adenoma cells, GHRP was found to significantly stimulate GH release at concentrations as low as 1 nmol/L. uni-muenchen.de

A key aspect of GHRP signaling is the mobilization of intracellular calcium ([Ca²⁺]i). Measurement of Ca²⁺ flux is a common functional assay used to investigate this pathway. nih.goveurofinsdiscovery.compsu.edumedsci.orgnih.govoup.com This is often done using fluorescent Ca²⁺ indicators, such as Fura-2, in cultured cells. psu.edumedsci.orgnih.gov Upon stimulation with a GHRP, a characteristic biphasic increase in [Ca²⁺]i is often observed. psu.eduoup.com This consists of an initial transient peak, resulting from the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, followed by a sustained plateau phase, which is due to the influx of extracellular Ca²⁺ through voltage-gated calcium channels. psu.eduoup.com Studies have shown that GHRPs like GHRP-6 can induce this Ca²⁺ response in various pituitary cell types, including both normal and tumorous cells. psu.edu

The role of cyclic adenosine (B11128) monophosphate (cAMP) in GHRP signaling has also been investigated, although it appears to be less central than the Ca²⁺ pathway. Assays for cAMP production are used to measure the activity of adenylyl cyclase, the enzyme that synthesizes cAMP. In some studies using rat pituitary cell cultures, GHRP-6 alone did not increase cAMP levels but was ableto potentiate the cAMP accumulation induced by GHRH. uq.edu.au This suggests that while GHRPs may not primarily act through the cAMP pathway, they can interact with signaling cascades that do. However, other studies have indicated that the signaling pathway leading to an increase in intracellular Ca²⁺ is the more dominant mechanism for GHRPs. nih.gov

The following table summarizes findings from functional assays used in GHRP research.

Interactive Table: Functional Assays in GHRP Research
Assay TypeGHRP/CompoundCell/SystemKey FindingReference
GH Secretion AssayGHRPCultured Bovine Anterior Pituitary CellsDose-dependent stimulation of GH release. nih.gov
GH Secretion AssayGHRPHuman Somatotroph Adenoma CellsSignificant GH stimulation at 1 nmol/L. uni-muenchen.de
GH Secretion AssayGHRP-6Human Fetal Pituitary CulturesUp to 80% increase in GH secretion. oup.com
Ca²⁺ Flux MeasurementGHRP-6Human Pituitary Adenoma CellsIncreased [Ca²⁺]i in various tumor types (except ACTH-secreting). psu.edu
Ca²⁺ Flux MeasurementGHRPsRat CardiomyocytesBiphasic increase in intracellular free Ca²⁺. oup.com
Ca²⁺ Flux MeasurementGHRP-6Ovine SomatotrophsInvestigated effects on membrane Ca²⁺ permeability. nih.gov
cAMP Production AssayGHRP-6Rat Pituitary Cell CulturesNo effect on cAMP alone, but potentiated GHRH-induced cAMP accumulation. uq.edu.au

These functional assays provide direct evidence of the biological activity of GHRPs and are essential for linking receptor binding to downstream physiological responses.

Future Directions in Growth Hormone Releasing Peptide Research

Elucidation of Novel Growth Hormone Releasing Peptide Receptor Interactions and Subtypes

While the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) is the most well-characterized receptor for GHRPs, emerging evidence suggests a more complex receptor landscape. Future investigations are focused on identifying and characterizing novel receptor interactions and potential subtypes, which could explain the diverse, GH-independent effects of these peptides.

Research indicates that GHRPs can bind to other receptors, such as the scavenger receptor CD36, which has been identified in the myocardium and coronary vessels. oup.comnih.govresearchgate.net This interaction appears to mediate some of the cardioprotective effects of certain GHRPs, like hexarelin (B1671829), independently of GHS-R1a activation. oup.com

Furthermore, the potential for GHS-R1a to form heterodimers with other G-protein coupled receptors (GPCRs) presents another layer of complexity and a promising area for future research. wikipedia.orgresearchgate.net It has been suggested that GHS-R1a can form functional pairs with receptors such as the dopamine (B1211576) D2 receptor, somatostatin (B550006) receptor 5, and melanocortin-3 receptor. wikipedia.orgnih.gov These interactions could modulate signaling pathways and physiological responses in ways that differ from the activation of the individual receptors. For instance, the formation of a GHS-R1a/dopamine D1 receptor heterodimer has been shown to switch G-protein coupling from Gαq/11 to Gαi/s upon agonist stimulation. nih.gov

The existence of GHS-R splice variants, such as GHS-R1b, also warrants further investigation. wikipedia.orgnih.gov While GHS-R1b does not bind ghrelin, it may modulate the activity of GHS-R1a, potentially acting as a dominant-negative regulator. wikipedia.orgnih.gov Understanding the expression patterns and functional significance of these splice variants in different tissues will be crucial.

Table 1: Known and Potential GHRP Receptor Interactions

Receptor/SubtypeInteracting Ligand/ReceptorPotential Functional Significance
GHS-R1aGhrelin, Synthetic GHRPsPrimary receptor for GH release and other metabolic effects.
CD36HexarelinMediates cardioprotective effects independent of GH secretion. oup.comnih.gov
GHS-R1a HeterodimersDopamine D2 Receptor, Somatostatin Receptor 5, Melanocortin-3 ReceptorModulation of downstream signaling and physiological responses. wikipedia.orgnih.gov
GHS-R Splice Variants (e.g., GHS-R1b)-May modulate GHS-R1a activity. wikipedia.orgnih.gov

Identification of Additional Endogenous Ligands Beyond Ghrelin

Ghrelin is the quintessential endogenous ligand for the GHS-R. nih.govdiabetesjournals.orgcapes.gov.br However, the search for other naturally occurring molecules that can modulate this receptor system is an active area of research. The identification of new endogenous ligands could provide deeper insights into the physiological regulation of the GH axis and other metabolic processes.

One such ligand that has been identified is des-Gln14-ghrelin, a 27-amino acid peptide produced through alternative splicing of the ghrelin gene. sigmaaldrich.com This peptide has been shown to have the same potency as ghrelin in stimulating intracellular calcium increase and plasma GH concentrations in rats.

More recently, Liver-expressed antimicrobial peptide 2 (LEAP2) has been identified as an endogenous antagonist of the GHS-R. nih.govresearchgate.net LEAP2 is produced in the liver and small intestine, and its secretion is suppressed during fasting. researchgate.net It has been shown to block ghrelin-induced activation of the GHS-R and also inhibit the receptor's constitutive activity. nih.gov The discovery of LEAP2 adds a new dimension to the regulation of the ghrelin-GHS-R axis and opens up new avenues for therapeutic intervention.

Future research will likely focus on identifying other potential endogenous modulators of GHS-R activity, including agonists, antagonists, and allosteric modulators. These investigations may utilize advanced techniques such as mass spectrometry-based peptidomics and sophisticated screening assays to probe biological fluids and tissue extracts for novel bioactive molecules.

Comprehensive Understanding of Pleiotropic Actions and Their Underlying Mechanisms

GHRPs exert a wide range of biological effects beyond their primary role in stimulating GH secretion. researchgate.net These "pleiotropic" actions include cardioprotective, neuroprotective, anti-inflammatory, and metabolic effects. nih.govresearchgate.netresearchgate.net A major focus of future research is to fully understand the scope of these actions and elucidate the precise molecular mechanisms that underpin them.

Cardioprotective Effects: Several studies have demonstrated that GHRPs like GHRP-6 and hexarelin can protect the heart from ischemic injury and improve cardiac function in models of heart failure. oup.comnih.gov These effects appear to be independent of GH and are mediated, at least in part, through the activation of pro-survival pathways such as PI-3K/AKT1 and the reduction of oxidative stress and inflammation. nih.govresearchgate.net GHRPs have also been shown to have positive inotropic effects, increasing cardiac contractility. oup.comnih.gov

Neuroprotective Effects: GHRPs and ghrelin have shown promise in protecting neurons from various insults. nih.gov The neuroprotective mechanisms are multifaceted and involve the activation of intracellular signaling pathways that promote cell survival and inhibit apoptosis, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. nih.govresearchgate.net Ghrelin has been shown to inhibit microglial activation and reduce the production of reactive oxygen species (ROS). nih.gov

Metabolic and Anabolic Effects: Beyond their influence on GH, GHRPs have direct effects on metabolism. GHRP-2, for instance, has been suggested to support glucose metabolism, lipid oxidation, and mitochondrial efficiency. observervoice.com These peptides also exhibit anabolic properties, promoting protein synthesis and deterring catabolism, which could be beneficial in conditions associated with muscle wasting. nih.govresearchgate.net

Table 2: Summary of Pleiotropic Actions of GHRPs and Associated Mechanisms

Pleiotropic ActionKey GHRPs StudiedProposed Underlying Mechanisms
Cardioprotection GHRP-6, HexarelinActivation of PI-3K/AKT1 pathway, reduction of ROS, anti-inflammatory effects, positive inotropic effects. oup.comnih.govresearchgate.net
Neuroprotection Ghrelin, GHRP-6Activation of MAPK and PI3K/Akt pathways, inhibition of apoptosis, anti-inflammatory effects in the brain. nih.govresearchgate.net
Metabolic Regulation GHRP-2Modulation of glucose and lipid metabolism, enhancement of mitochondrial function. observervoice.com
Anabolic/Anti-catabolic GHRPsPromotion of protein synthesis, inhibition of muscle breakdown. nih.govresearchgate.net

Future research in this area will need to dissect the specific signaling cascades activated by different GHRPs in various cell types to gain a comprehensive understanding of their diverse physiological roles.

Development of Advanced Pre-Clinical Models for Mechanistic Insight

To gain deeper mechanistic insights into the actions of GHRPs, the development and utilization of advanced pre-clinical models are essential. These models will allow researchers to dissect the complex signaling networks and physiological responses regulated by these peptides in a controlled manner.

Genetically Engineered Mouse Models: The use of knockout mice, particularly those with tissue-specific gene deletions, has been invaluable in understanding the role of the GH/IGF-1 axis. frontiersin.orgfao.org The development of GHS-R knockout mice has been instrumental in delineating the ghrelin-dependent and -independent effects of GHRPs. nih.govnih.gov Future studies will likely employ more sophisticated models, such as conditional knockout and knock-in mice, to investigate the function of GHS-R and its subtypes in specific cell populations and at different developmental stages.

Cell-Based Assays: In vitro models, such as primary cell cultures and engineered cell lines, are crucial for studying the molecular pharmacology of GHRPs. indigobiosciences.comcaymanchem.combpsbioscience.com The development of high-throughput screening assays, including luciferase reporter assays and fluorescence-based imaging techniques, allows for the rapid identification and characterization of novel ligands and the elucidation of downstream signaling pathways. nih.govindigobiosciences.commdpi.com These assays can be designed to monitor various aspects of receptor activation, from G-protein coupling and second messenger production to gene transcription. mdpi.comthermofisher.com

In Vivo and Ex Vivo Models: In addition to cellular and genetic models, the use of sophisticated in vivo and ex vivo preparations will continue to be important. For example, isolated perfused heart models are used to study the direct cardioprotective effects of GHRPs, while in vivo models of neurodegenerative diseases can be used to assess their neuroprotective potential. oup.com Advanced imaging techniques will also play a crucial role in visualizing receptor distribution and signaling in living animals.

By integrating findings from these diverse and advanced pre-clinical models, researchers will be able to build a more complete and nuanced understanding of the complex biology of Growth Hormone Releasing Peptides.

Table 3: Pre-Clinical Models in GHRP Research

Model TypeExamplesApplication
Genetically Engineered Mice GHS-R knockout mice, Tissue-specific GHR knockout miceDissecting the physiological roles of GHRP receptors in vivo. frontiersin.orgnih.govnih.gov
Cell-Based Assays Luciferase reporter assays, FRET-based assays, Calcium imagingHigh-throughput screening of ligands, characterization of receptor signaling pathways. nih.govindigobiosciences.commdpi.com
In Vivo/Ex Vivo Models Isolated perfused organs (e.g., heart), Animal models of disease (e.g., stroke, Parkinson's)Studying the effects of GHRPs on organ function and in disease states. oup.comnih.gov

Q & A

Q. What are the primary mechanisms of GHRP-induced growth hormone (GH) secretion, and how do they differ from GHRH?

GHRPs stimulate GH release via the growth hormone secretagogue receptor (GHSR), distinct from the GHRH receptor pathway. Unlike GHRH, which acts via cAMP-dependent pathways, GHRPs induce intracellular calcium influx and synergize with GHRH to amplify GH secretion . Key experiments involve in vitro pituitary cell assays and receptor-binding studies to differentiate signaling cascades.

Q. What storage conditions are critical for maintaining GHRP stability in research settings?

Peptides containing tryptophan, cysteine, or methionine require strict temperature control (4°C pre-hydration, -80°C post-hydration) to prevent oxidation. Stability typically lasts 3–6 months post-reconstitution, with lyophilized forms offering longer shelf lives .

Q. Which analytical methods validate GHRP identity and purity in synthetic preparations?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for verifying purity (>95%) and structural integrity. Competitive receptor-binding assays and isotopic labeling further confirm bioactivity .

Q. What preclinical applications are GHRPs commonly used for?

GHRPs are studied for tissue repair, muscle regeneration, and metabolic regulation. For example, GHRP-6 enhances GH pulsatility in animal models, aiding research on aging and muscle atrophy .

Q. How can researchers mitigate batch-to-batch variability in synthetic GHRPs?

Request additional quality control (QC) metrics, including peptide content analysis, salt/water content quantification, and solubility testing. For cell-based assays, ensure trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity .

Advanced Research Questions

Q. What challenges arise in detecting GHRP analogs in biological matrices for doping control?

Low plasma concentrations (pg/mL–ng/mL) and structural similarities among analogs complicate detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) and isotopic internal standards (e.g., hexarelin) improves sensitivity and specificity in serum/urine analysis .

Q. How do structural modifications influence GHRP pharmacokinetics and receptor affinity?

Substitutions at positions 2 (D-amino acids) and 8 (glutamine) reduce enzymatic degradation, extending half-life. For example, GHRP-2’s D-Ala² modification enhances stability, while pseudotripeptide derivatives (e.g., ipamorelin) improve oral bioavailability .

Q. What experimental models best capture GHRP-GHRH synergy in GH secretion?

Co-administration studies in primates or transgenic rodent models (e.g., GHSR-KO mice) reveal dose-dependent synergism. Pulsatile GH secretion profiles are quantified via frequent blood sampling and chemiluminescence immunoassays .

Q. How do sustained-release formulations of GHRP analogs improve translational research outcomes?

Polyphosphazene hydrogels and thermosensitive polymers enable controlled GH release over weeks, mimicking endogenous pulsatility. These systems reduce dosing frequency in chronic studies (e.g., age-related GH deficiency models) .

Q. What ethical and regulatory frameworks govern clinical GHRP research?

Compliance with WADA S2.2 regulations (prohibiting non-therapeutic use in athletes) and FDA guidelines for investigational new drugs (INDs) is mandatory. Clinical trials must include GH level monitoring, adverse event reporting, and TUE (Therapeutic Use Exemption) approvals where applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.